molecular formula C16H33AlO B13774880 Aluminum, dibutyl((3E)-3-octen-1-olato)- CAS No. 68900-81-2

Aluminum, dibutyl((3E)-3-octen-1-olato)-

Cat. No.: B13774880
CAS No.: 68900-81-2
M. Wt: 268.41 g/mol
InChI Key: KXNLGIZQFVRAQK-FWMLTEASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum, dibutyl((3E)-3-octen-1-olato)- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features aluminum coordinated with dibutyl groups and an octen-1-olato ligand, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, dibutyl((3E)-3-octen-1-olato)- typically involves the reaction of aluminum alkyls with octen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum species. Common solvents used include toluene or hexane, and the reaction is often performed at low temperatures to control the reactivity of the aluminum alkyls.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where aluminum alkyls are reacted with octen-1-ol in a controlled environment. The process ensures high purity and yield by minimizing exposure to air and moisture. Advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Aluminum, dibutyl((3E)-3-octen-1-olato)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The octen-1-olato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as oxygen or peroxides can be used.

    Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.

    Substitution: Ligands such as phosphines or amines can be introduced in the presence of a catalyst.

Major Products Formed

    Oxidation: Aluminum oxides and hydroxides.

    Reduction: Reduced organic products and aluminum hydrides.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, Aluminum, dibutyl((3E)-3-octen-1-olato)- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to activate monomers and control polymer growth makes it valuable in creating high-performance plastics.

Biology

While not commonly used in biological applications, its derivatives may be explored for their potential in drug delivery systems due to their ability to form stable complexes with various biomolecules.

Medicine

Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of new therapeutic agents that can leverage its unique coordination properties.

Industry

In industry, this compound is used in the production of advanced materials, including coatings and adhesives. Its reactivity and ability to form strong bonds with various substrates make it ideal for enhancing material properties.

Mechanism of Action

The mechanism of action of Aluminum, dibutyl((3E)-3-octen-1-olato)- involves its ability to coordinate with various substrates through its aluminum center. This coordination can activate substrates towards further chemical reactions, such as polymerization or catalysis. The molecular targets include unsaturated hydrocarbons and other reactive organic molecules, which are transformed through the action of the aluminum center.

Comparison with Similar Compounds

Similar Compounds

    Aluminum tri-sec-butoxide: Another organoaluminum compound used in similar applications.

    Aluminum isopropoxide: Known for its use in organic synthesis and as a catalyst.

    Aluminum ethylate: Used in the production of ethylated products and as a catalyst.

Uniqueness

Aluminum, dibutyl((3E)-3-octen-1-olato)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with a variety of substrates makes it particularly valuable in catalysis and materials science.

Properties

CAS No.

68900-81-2

Molecular Formula

C16H33AlO

Molecular Weight

268.41 g/mol

IUPAC Name

dibutyl-[(E)-oct-3-enoxy]alumane

InChI

InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5+;;;

InChI Key

KXNLGIZQFVRAQK-FWMLTEASSA-N

Isomeric SMILES

CCCC/C=C/CCO[Al](CCCC)CCCC

Canonical SMILES

CCCCC=CCCO[Al](CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.